molecular formula C12H13Cl2N3O2S2 B7646752 N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide

Katalognummer B7646752
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: OTPAEMLELHQKOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the activity of various kinases, including BTK, which is involved in B-cell receptor signaling.

Wirkmechanismus

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide exerts its effects by inhibiting the activity of various kinases, including BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling. This, in turn, leads to the inhibition of B-cell proliferation and survival, making this compound a potential therapeutic option for B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of BTK and downstream signaling molecules, leading to the suppression of B-cell proliferation and survival. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its potent activity against various B-cell malignancies, making it a potential treatment option for these diseases. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development and application of N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide. One potential direction is the development of combination therapies that include this compound and other targeted therapies. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound to improve its availability and cost-effectiveness.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown significant potential for the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Its potent activity against BTK and downstream signaling molecules makes it a potential therapeutic option for these diseases. However, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.

Synthesemethoden

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide involves a multistep process that starts with the reaction of 2,5-dichlorothiophene-3-sulfonamide with tert-butylpyrimidine-5-carbaldehyde. This reaction is followed by the addition of a base, such as potassium carbonate, to form the intermediate product. The final step involves the addition of a reagent, such as N-iodosuccinimide, to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated potent activity against various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for autoimmune and inflammatory diseases.

Eigenschaften

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2S2/c1-12(2,3)11-15-5-7(6-16-11)17-21(18,19)8-4-9(13)20-10(8)14/h4-6,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPAEMLELHQKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.